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molecular formula C8H6ClN B1350899 4-Chloro-3-methylbenzonitrile CAS No. 4387-31-9

4-Chloro-3-methylbenzonitrile

Cat. No. B1350899
M. Wt: 151.59 g/mol
InChI Key: SQISNVXBYZWWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791100B2

Procedure details

To a solution of 4-chloro-3-methyl-benzonitrile (5 g, 33 mmol) in benzene (100 mL) was slowly added isopropylmagnesium bromide (1 M in THF, 66 mL, 66 mmol) at room temperature. The solution was then heated to reflux for 3 hours. After cooling in an ice bath, the reaction mixture was carefully treated with 6 M HCl (52 mL). It was then heated to reflux for 2 hours with vigorous mechanical stirring. The mixture was allowed to cool to room temperature, diluted with Et2O (100 mL) and washed with water and brine. The organic layer was dried over sodium sulfate, filtered and concentrated. The crude was purified by Kugelrohr distillation (110-130° C./0.1 Torr). Contaminated fractions were further purified by chromatography on silica gel (cyclohexane/EtOAc).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[CH:4][C:3]=1[CH3:10].[CH:11]([Mg]Br)([CH3:13])[CH3:12].Cl.CC[O:19]CC>C1C=CC=CC=1>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[O:19])[CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(C#N)C=C1)C
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
C(C)(C)[Mg]Br
Step Three
Name
Quantity
52 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours with vigorous mechanical stirring
Duration
2 h
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude was purified by Kugelrohr distillation (110-130° C./0.1 Torr)
CUSTOM
Type
CUSTOM
Details
Contaminated fractions were further purified by chromatography on silica gel (cyclohexane/EtOAc)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)C(C(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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